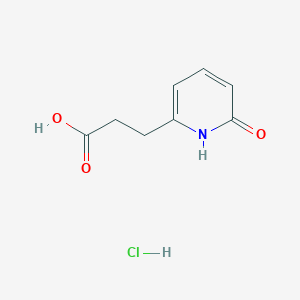
3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride is a chemical compound that features a pyridine ring with a ketone group at the 6-position and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The hydrochloride salt is then formed by treating the free acid with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Pyridyl)propanoic acid
- 3-(4-Pyridyl)propanoic acid
- 3-(5-Pyridyl)propanoic acid
Uniqueness
3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride is unique due to the presence of the ketone group at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-(6-oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c10-7-3-1-2-6(9-7)4-5-8(11)12;/h1-3H,4-5H2,(H,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAILYHOISOLBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide](/img/structure/B2636369.png)


![Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2636375.png)
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)

![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2636382.png)


![1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-2H-1,3-benzodioxol-5-yl)ethan-1-one](/img/structure/B2636385.png)
![1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2636386.png)
